

A Comparative Analysis of Piperazine Derivatives: Unraveling the Biological Profile of 1-Benzylpiperazine

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Compound of Interest

Compound Name: 4-(4-Methylpiperazino)benzylamine

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A direct comparative guide to the biological activities of **4-(4-Methylpiperazino)benzylamine** and 1-benzylpiperazine (BZP) cannot be provided at this time. Extensive literature searches indicate that while 1-benzylpiperazine is a well-characterized psychoactive compound with a wealth of available biological data, **4-(4-Methylpiperazino)benzylamine** is primarily documented as a chemical intermediate in synthetic chemistry, with no publicly available experimental data on its biological activity. Notably, it has been cited as a key intermediate in the synthesis of the anticancer drug imatinib.

This guide will therefore focus on a comprehensive overview of the known biological activities of 1-benzylpiperazine, presenting experimental data and methodologies to serve as a valuable resource for researchers, scientists, and drug development professionals.

1-Benzylpiperazine (BZP): A Profile of a Psychoactive Stimulant

1-Benzylpiperazine is a synthetic compound that has been widely studied for its stimulant and euphoric effects, acting primarily on the central nervous system.^{[1][2][3]} It is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.^{[1][3]}

Mechanism of Action

BZP exhibits a complex pharmacological profile, primarily interacting with monoamine neurotransmitter systems. Its primary mechanisms of action include:

- Monoamine Transporter Interaction: BZP enhances the release of dopamine and serotonin, and to a lesser extent norepinephrine, by interacting with their respective transporters (DAT, SERT, NET).[2][4] This leads to increased synaptic concentrations of these neurotransmitters.
- Serotonin Receptor Agonism: BZP acts as a non-selective agonist at various serotonin receptors.[1][2] Its interaction with 5-HT2A receptors may contribute to mild hallucinogenic effects at high doses.[2]
- α 2-Adrenergic Receptor Antagonism: BZP is an antagonist at α 2-adrenoceptors, which inhibits the negative feedback mechanism for norepinephrine release, leading to increased noradrenergic activity.[2]

The stimulant effects of BZP are considered to be similar to those of d-amphetamine, though it is less potent.[2][3]

Quantitative Biological Data

The following tables summarize key quantitative data regarding the biological activity of 1-benzylpiperazine.

Table 1: Monoamine Transporter Activity of 1-Benzylpiperazine

| Transporter | Assay Type | Parameter | Value | Reference |
|----------------------------------|--------------------------|-----------|---------|---------------------|
| Dopamine Transporter (DAT) | Neurotransmitter Release | EC50 | 175 nM | [2] |
| Norepinephrine Transporter (NET) | Neurotransmitter Release | EC50 | 62 nM | [2] |
| Serotonin Transporter (SERT) | Neurotransmitter Release | EC50 | 6050 nM | [2] |

Table 2: Receptor Binding Affinities of 1-Benzylpiperazine (Selected Receptors)

| Receptor | Assay Type | Parameter | Value (Ki, nM) | Reference |
|---------------|---------------------|-----------|----------------|---------------------|
| 5-HT1A | Radioligand Binding | Ki | >3000 | [4] |
| 5-HT1B | Radioligand Binding | Ki | >3000 | [4] |
| 5-HT2A | Radioligand Binding | Ki | 25 | [4] |
| α1-Adrenergic | Radioligand Binding | Ki | 77 | [4] |
| D2 Dopamine | Radioligand Binding | Ki | >3000 | [4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays commonly used to characterize the biological activity of compounds like 1-benzylpiperazine.

Radioligand Binding Assays

- Objective: To determine the binding affinity of a compound to specific receptors.
- General Protocol:
 - Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.
 - Incubate the membranes with a specific radiolabeled ligand (e.g., [³H]-pentazocine for $\sigma 1$ receptors) and varying concentrations of the test compound (1-benzylpiperazine).
 - After incubation, separate the bound and free radioligand by rapid filtration.
 - Measure the radioactivity of the filters to determine the amount of bound radioligand.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
 - Calculate the K_i value, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

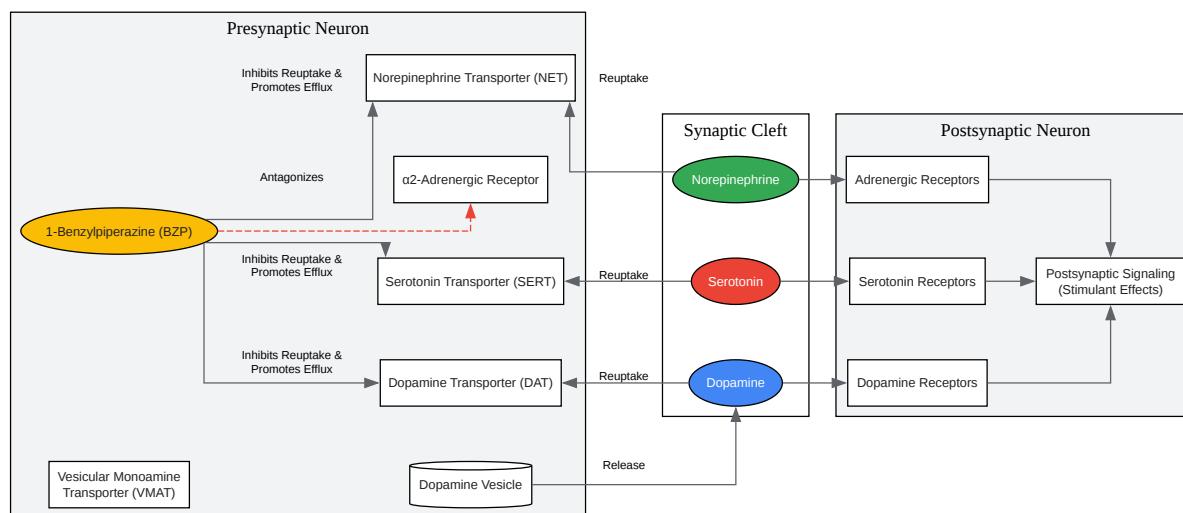
Neurotransmitter Release Assays

- Objective: To measure the ability of a compound to evoke the release of neurotransmitters from nerve terminals.
- General Protocol (using synaptosomes):
 - Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine release).
 - Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine).
 - Wash the synaptosomes to remove excess unincorporated radiolabel.
 - Expose the synaptosomes to varying concentrations of the test compound (1-benzylpiperazine).
 - Collect the supernatant and measure the amount of released radiolabeled neurotransmitter using liquid scintillation counting.

- Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Signaling Pathway

The primary signaling pathway affected by 1-benzylpiperazine involves the modulation of monoaminergic neurotransmission. An overview of this process is depicted below.



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Figure 1. Simplified signaling diagram of 1-benzylpiperazine's action on monoaminergic neurons.

Conclusion

1-benzylpiperazine is a psychoactive substance with well-documented stimulant properties mediated through its interaction with dopamine, serotonin, and norepinephrine systems. The lack of publicly available biological data for **4-(4-Methylpiperazino)benzylamine** prevents a direct comparison. The information provided herein for BZP serves as a comprehensive reference for its known pharmacological profile. Further research into the biological activities of related piperazine derivatives is warranted to better understand their structure-activity relationships and potential therapeutic or toxicological implications.

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